molecular formula C10H11NO2 B13303552 2-(2,3-dihydro-1H-indol-6-yl)acetic acid

2-(2,3-dihydro-1H-indol-6-yl)acetic acid

Cat. No.: B13303552
M. Wt: 177.20 g/mol
InChI Key: IKILTTSBEQJIQD-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-6-yl)acetic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring fused with an acetic acid moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-indol-6-yl)acetic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product, which is crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydro-1H-indol-6-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the indole ring to more saturated forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-6-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential role in biological processes, including as a precursor to plant hormones like indole-3-acetic acid.

    Medicine: Indole derivatives are explored for their anticancer, antiviral, and antimicrobial properties.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-6-yl)acetic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, indole-3-acetic acid, a related compound, acts as a plant hormone by promoting cell elongation and division .

Comparison with Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with similar structural features.

    2,3-Dihydro-1H-indole-1-acetic acid: Another indole derivative with comparable properties.

Uniqueness: 2-(2,3-Dihydro-1H-indol-6-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(2,3-dihydro-1H-indol-6-yl)acetic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,11H,3-4,6H2,(H,12,13)

InChI Key

IKILTTSBEQJIQD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2)CC(=O)O

Origin of Product

United States

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